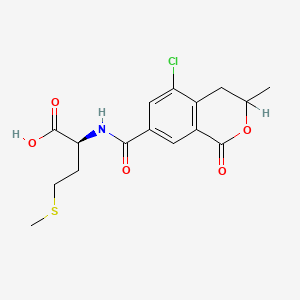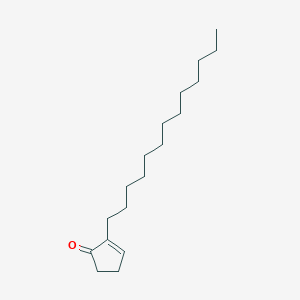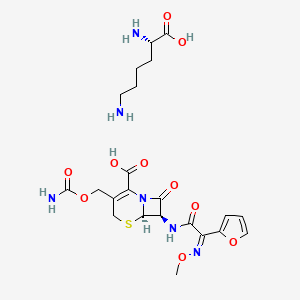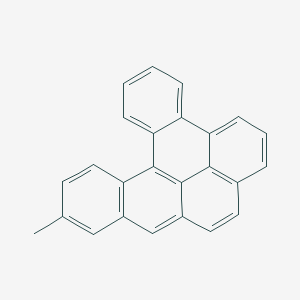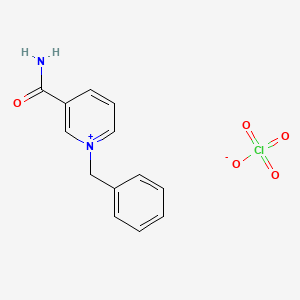
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate is a pyridinium salt with a unique structure that includes an aminocarbonyl group and a phenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
准备方法
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate, the synthetic route may involve the following steps:
Alkylation of Pyridine: Pyridine reacts with benzyl chloride to form 1-benzylpyridinium chloride.
Introduction of Aminocarbonyl Group: The 1-benzylpyridinium chloride is then reacted with an aminocarbonyl compound under specific conditions to introduce the aminocarbonyl group.
Formation of Perchlorate Salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
化学反应分析
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position ortho to the nitrogen atom.
科学研究应用
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, perchlorate can be compared with other pyridinium salts such as:
Pyridinium, 1-benzyl-: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
Pyridinium, 3-(aminocarbonyl)-1-methyl-: Similar structure but with a methyl group instead of a phenylmethyl group, leading to different reactivity and applications.
Pyridinium, 1-(phenylmethyl)-: Lacks the aminocarbonyl group, which affects its biological activity and chemical reactivity.
属性
CAS 编号 |
64890-07-9 |
|---|---|
分子式 |
C13H13ClN2O5 |
分子量 |
312.70 g/mol |
IUPAC 名称 |
1-benzylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C13H12N2O.ClHO4/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;2-1(3,4)5/h1-8,10H,9H2,(H-,14,16);(H,2,3,4,5) |
InChI 键 |
VXUITVRGNJICNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


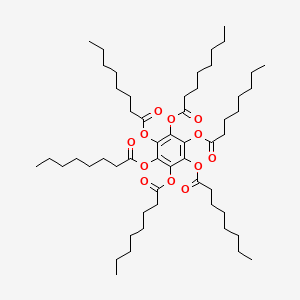
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
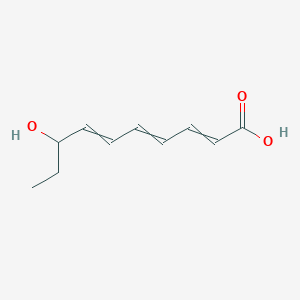
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
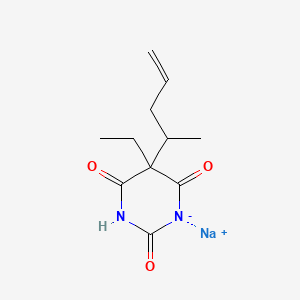
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


